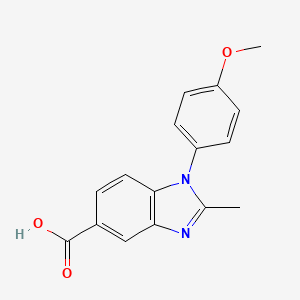

1-(4-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is notable in many important biomolecules such as NAD+ and it is part of the structure of several important drugs .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry . Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make this compound acidic .Scientific Research Applications

- Anticancer Potential : Benzimidazole derivatives often display antitumor activity. Researchers have investigated their role as potential chemotherapeutic agents .

- Enzyme Inhibition : Benzimidazole-based compounds can inhibit enzymes involved in inflammation and other pathological processes. Further studies could explore their potential as drug candidates .

Organic Synthesis and Click Chemistry

1,2,3-Triazoles, such as the one present in our compound, have gained prominence due to their versatility and ease of synthesis:

- Click Chemistry : 1,2,3-Triazoles are synthesized via click chemistry, a powerful tool for creating diverse chemical libraries. Researchers use them to connect different molecular fragments efficiently .

- Substituted Derivatives : The straightforward 1,3-cycloaddition of aryl azides and nitriles with active methylene compounds yields various substituted 1,2,3-triazoles .

Materials Science

The stability and unique properties of 1,2,3-triazoles contribute to their applications in materials science:

- Thermal Stability : 1,2,3-Triazoles exhibit excellent thermal stability, making them suitable for incorporation into polymers, coatings, and other materials .

- Metal Coordination : Researchers have explored metal complexes containing triazole ligands for catalysis and materials design .

Bioorganic Chemistry

Understanding the interactions of benzimidazole derivatives with biological systems is crucial:

- Enzyme Inhibitors : Investigate whether this compound interacts with specific enzymes, receptors, or proteins. Such interactions could lead to novel enzyme inhibitors or modulators .

- Bioconjugation : Triazole-containing compounds are used in bioconjugation strategies, linking biomolecules for diagnostic or therapeutic purposes .

Agrochemicals

Benzimidazole derivatives have applications in agriculture:

- Fungicides : Some benzimidazole-based compounds act as fungicides, protecting crops from fungal infections .

Crystallography and Structural Studies

The single-crystal X-ray diffraction analysis of our compound provides valuable structural information:

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(4-methoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-10-17-14-9-11(16(19)20)3-8-15(14)18(10)12-4-6-13(21-2)7-5-12/h3-9H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTZZQAFAOSRML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2436357.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2436362.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2436368.png)

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2436376.png)

![3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide](/img/structure/B2436378.png)